4-oxo-1H-1,10-phenanthroline-3-carboxylic acid
Vue d'ensemble
Description
“4-oxo-1H-1,10-phenanthroline-3-carboxylic acid” is a compound with the molecular formula C13H8N2O3 . It is a derivative of 1,10-phenanthroline, a ubiquitous motif in transition metal catalysis, chelating agents, chemosensors, nuclear waste treatment, photocatalysis, supramolecular chemistry, and luminescent materials .
Synthesis Analysis
A direct method for C-H dicarbamoylations of phenanthrolines has been developed, which is capable of directly installing primary, secondary as well as tertiary amides . This is a significant improvement on the previous direct method, which was limited to primary amides . An alternative method of obtaining 1,10-phenanthroline derivatives possessing carboxylic acid group can be based on the hydrolysis of ester or nitrile groups .Molecular Structure Analysis
The molecular structure of “4-oxo-1H-1,10-phenanthroline-3-carboxylic acid” is based on a 1,10-phenanthroline core . The compound has a carboxyl group attached to it .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can participate in C-H dicarbamoylations, a type of reaction that allows for the direct installation of primary, secondary, and tertiary amides .Physical And Chemical Properties Analysis
The compound has a molecular weight of 240.21 g/mol . It is soluble in DMSO and ethanol when warmed .Applications De Recherche Scientifique
Regenerative Medicine
1,4-DPCA has been used to induce regeneration in adult mice by stabilizing the expression of HIF-1α protein, which is degraded under normoxic conditions by prolyl hydroxylases (PHDs). A locally injectable hydrogel containing 1,4-DPCA was designed to achieve controlled delivery of the drug, which facilitated the regeneration process .
Angiogenesis
The compound serves as a competitive inhibitor of prolyl 4-hydroxylase, which is involved in controlling excess collagen deposition in pathological fibrosis. By inhibiting this enzyme, 1,4-DPCA can potentially be useful in promoting angiogenesis .
Fibrosis Treatment
In the context of fibrosis, 1,4-DPCA’s inhibition of prolyl 4-hydroxylase can help manage excessive collagen deposition. This application is particularly relevant in treating pathological fibrosis where collagen accumulation is a major concern .
Dental Medicine
Timed-release 1,4-DPCA has been shown to restore bone and soft tissue affected by periodontal disease (PD) with normal anatomic fidelity. It increases stem cell markers due to site-specific stem cell migration or de-differentiation of local tissue, periodontal ligament (PDL) cell proliferation, and increased vascularization .
Wound Healing
In the field of biomaterials and nanotherapeutics for enhancing skin wound healing, 1,4-DPCA has been utilized as a PHD inhibitor loaded in a hydrogel for controlled drug delivery. This approach helps stabilize HIF-1α protein expression and promotes wound healing processes .
Orientations Futures
Mécanisme D'action
Target of Action
1,4-DPCA, also known as 4-Oxo-1,4-dihydro-1,10-phenanthroline-3-carboxylic acid or 4-oxo-1H-1,10-phenanthroline-3-carboxylic acid, is a competitive inhibitor of prolyl 4-hydroxylase . Prolyl 4-hydroxylase is an enzyme that catalyzes the formation of hydroxyproline, which plays a significant role in the stability of collagen, the major connective tissue of the human body .
Mode of Action
1,4-DPCA inhibits prolyl 4-hydroxylase, resulting in the stabilization of hypoxia-inducible factor-1α (HIF-1α) protein . It also inhibits factor inhibiting HIF (FIH) with an IC50 of 60 μM .
Pharmacokinetics
One study mentioned the use of a locally injectable hydrogel containing 1,4-dpca for controlled drug delivery .
Result of Action
The suppression effect of 1,4-DPCA has been shown in human breast cancer cells . Treatment with 1,4-DPCA reduced cell proliferation and colony sizes, and formed smaller and less aggressive structures in breast tumor cell lines .
Propriétés
IUPAC Name |
4-oxo-1H-1,10-phenanthroline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c16-12-8-4-3-7-2-1-5-14-10(7)11(8)15-6-9(12)13(17)18/h1-6H,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZHOJONZJQARN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)C(=O)C(=CN3)C(=O)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332701 | |
Record name | AC1LA18U | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90332701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-1H-1,10-phenanthroline-3-carboxylic acid | |
CAS RN |
53946-49-9 | |
Record name | AC1LA18U | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90332701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of 1,4-DPCA in promoting tissue regeneration?
A: 1,4-DPCA acts as a prolyl hydroxylase (PHD) inhibitor. [] PHDs are enzymes that typically tag hypoxia-inducible factor 1α (HIF-1α) for degradation under normal oxygen conditions. By inhibiting PHDs, 1,4-DPCA stabilizes HIF-1α, leading to its accumulation. [, ] HIF-1α is a transcription factor that plays a crucial role in regulating cellular responses to low oxygen levels and is implicated in various aspects of tissue regeneration. [, ]
Q2: What evidence suggests that HIF-1α is crucial for the regenerative effects of 1,4-DPCA?
A: Studies have shown that the regenerative effects of 1,4-DPCA are completely blocked by silencing HIF-1α using siRNA, both in spontaneously regenerating MRL mice and in 1,4-DPCA-treated Swiss Webster mice, which normally do not exhibit significant regeneration. [] This strongly suggests that HIF-1α is a central mediator of 1,4-DPCA's pro-regenerative effects.
Q3: How does 1,4-DPCA influence the healing process in a mouse model of periodontitis?
A: In a mouse model of ligature-induced periodontitis, administering 1,4-DPCA in a hydrogel formulation at the beginning of the resolution phase led to a significant increase in alveolar bone regeneration compared to controls. [] This regeneration was linked to several factors, including elevated expression of genes involved in bone formation, reduced expression of pro-inflammatory cytokine genes, and an increased presence of FOXP3+ T regulatory (Treg) cells in the periodontal tissue. []
Q4: Is there a link between 1,4-DPCA, Treg cells, and bone regeneration in periodontitis?
A: Research suggests that 1,4-DPCA's ability to enhance bone regeneration in periodontitis might involve the recruitment of Treg cells. [] Blocking the chemokine receptor CXCR4, which is involved in Treg cell recruitment, reversed the positive effects of 1,4-DPCA on both Treg cell accumulation and bone regeneration. [] This implies a potential connection between 1,4-DPCA, Treg cell activity, and the promotion of bone regeneration in this context.
Q5: Beyond bone regeneration, what other regenerative applications have been investigated for 1,4-DPCA?
A: 1,4-DPCA has shown promise in promoting soft tissue regeneration. In studies using a mouse ear hole punch model, 1,4-DPCA induced regenerative wound healing in Swiss Webster mice, which typically exhibit limited regenerative capacity. [] This effect was observed through multiple subcutaneous injections of 1,4-DPCA formulated in a hydrogel over a 10-day period. []
Q6: How does 1,4-DPCA's effect on blood vessel formation contribute to regeneration?
A: Research indicates that 1,4-DPCA might influence regeneration by promoting the formation of new blood vessels (angiogenesis). [] In MRL mice known for their regenerative capabilities, 1,4-DPCA treatment resulted in increased recruitment of CD31+ endothelial precursor cells from the bone marrow to the injury site, leading to new blood vessel formation. [] This response was similar to that observed during tumor vascularization and distinct from the typical wound healing process in non-regenerating mice. []
Q7: What are the potential implications of 1,4-DPCA's effects on angiogenesis for regenerative medicine?
A: The observation that 1,4-DPCA can stimulate angiogenesis in a manner resembling tumor vascularization holds significant implications for regenerative medicine. [] It suggests that manipulating HIF-1α activity through PHD inhibitors like 1,4-DPCA could be a viable strategy for promoting the formation of new blood vessels in damaged tissues, a crucial step in the regeneration process.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.